

JWG-071 Solution Preparation Guide

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Compound Focus: JWG-071

CAS No.: 2250323-50-1

Cat. No.: S531463

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Introduction to JWG-071 JWG-071 is a potent, selective inhibitor of the Extracellular Signal-Regulated Kinase 5 (ERK5, also known as BMK1 or MAPK7) [1]. The ERK5 signaling pathway is a member of the mitogen-activated protein kinase (MAPK) superfamily and has been genetically and pharmacologically validated as a potential therapeutic target in various cancers, including non-small cell lung cancer (NSCLC) [2] [1]. Using JWG-071 allows researchers to modulate this pathway to study its role in cell proliferation, invasion, and tumor angiogenesis [1].

Key Physical and Chemical Properties The table below summarizes the essential information for handling JWG-071 [3] [4] [5].

Property	Value / Description
CAS Number	2250323-50-1 [3] [5]
Molecular Formula	C ₃₄ H ₄₄ N ₈ O ₃ [3] [5]
Molecular Weight	612.76 g/mol [3] [4] [5]
Appearance	Light yellow to yellow solid [3]
Recommended Storage	Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (2 years) or -20°C (1 year) [3]

Property	Value / Description
Hazard Statements	H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects) [5]

Stock Solution Preparation and Formulation The following tables provide quantitative data for preparing stock solutions and recommended formulations for experimental use.

Table 1: In Vitro Stock Solution Preparation (DMSO) For cell-based assays, prepare a concentrated stock solution in DMSO. The solubility of **JWG-071** in DMSO is at least **100 mg/mL (163.20 mM)** [3].

Target Concentration	Amount of JWG-071 to Dissolve in 1 mL DMSO
10 mM	6.13 mg
50 mM	30.64 mg
100 mg/mL	100 mg

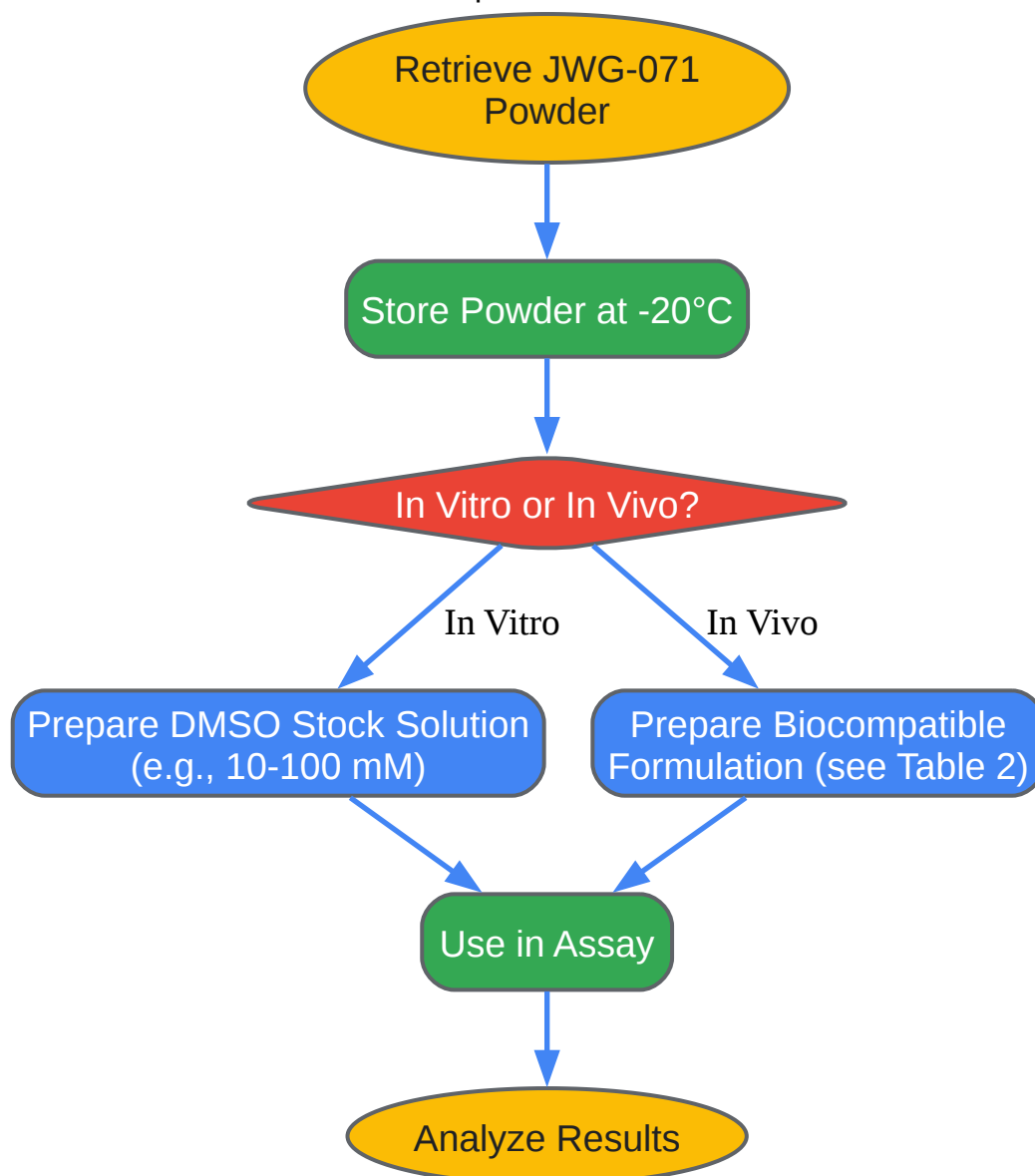
Table 2: In Vivo Formulation Protocols For animal studies, the DMSO stock must be further diluted into a biocompatible solvent system. Below are two recommended protocols [3].

Component	Protocol 1	Protocol 2	DMSO Master Liquid	100 µL	100 µL
PEG 300	400 µL	-	Tween 80	50 µL	-
Saline	450 µL	-	Corn Oil	-	900 µL
Final Concentration	≥ 2.5 mg/mL (clear solution)		≥ 2.5 mg/mL (clear solution)		

> **Critical Note:** These solutions are intended for research use only and are not for sale to patients or for human therapeutic use [3] [4].

Experimental Workflow The diagram below outlines the logical workflow for preparing and using **JWG-071** in your experiments.

JWG-071 Experimental Workflow



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Safety and Handling Guidelines Please adhere to the following safety precautions when handling **JWG-071** [5]:

- **Personal Protective Equipment (PPE):** Always wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection if ventilation is insufficient.
- **Handling:** Avoid inhalation, contact with skin and eyes. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.
- **First Aid:**

- **Eye contact:** Flush immediately with large amounts of water for several minutes. Remove contact lenses if present and call a physician.
- **Skin contact:** Rinse skin thoroughly with water. Remove contaminated clothing and call a physician.
- **Ingestion:** Wash out mouth with water. Do **NOT** induce vomiting. Call a physician or poison center immediately.
- **Disposal:** Dispose of contents and container according to local, regional, and national regulations. Avoid release to the environment [5].

Key Technical Considerations

- **Solution Stability:** DMSO stock solutions are hygroscopic. For best results, use newly opened DMSO, prepare fresh solutions, and aliquot to avoid repeated freeze-thaw cycles [3] [4].
- **Bioactivity Confirmation:** **JWG-071** inhibits ERK5 with an IC_{50} of 88 nM and LRRK2 with an IC_{50} of 109 nM [3] [4]. Always include appropriate controls in your experiments to confirm the probe's activity in your specific system.
- **Pathway Context:** Remember that ERK5 is unique among MAP kinases due to its large C-terminal tail, which contains a nuclear localization signal and transcriptional activation domain, allowing it to directly regulate gene expression upon inhibition or activation [1].

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